2-氯-3-喹啉甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

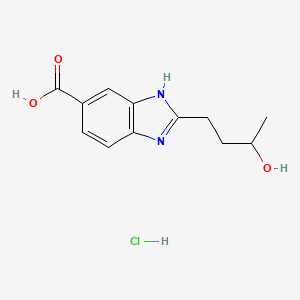

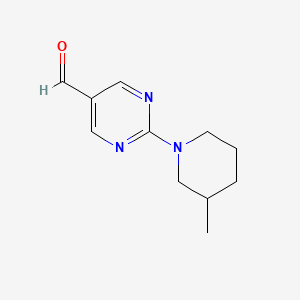

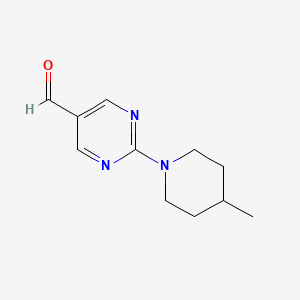

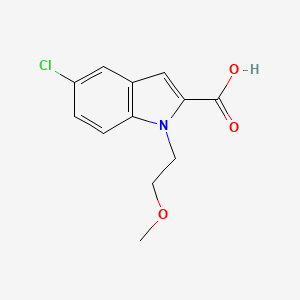

“2-Chloro-3-quinolinecarboxaldehyde” is a chemical compound with the molecular formula C10H6ClNO . It is also known by several synonyms such as 2-chloro-3-quinoline carboxaldehyde, 2-chloro-quinoline-3-carbaldehyde, 2-chloroquinoline-3-carboxaldehyde, and others .

Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes has been described in the literature, following the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating .

Molecular Structure Analysis

The molecular weight of 2-Chloro-3-quinolinecarboxaldehyde is 191.62 g/mol . The InChI Key is SDKQWXCBSNMYBN-UHFFFAOYSA-N . The SMILES string representation is C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=O .

Physical And Chemical Properties Analysis

The physical form of 2-Chloro-3-quinolinecarboxaldehyde is liquid . It has a melting point range of 148-150 °C .

科学研究应用

- Application : This compound is used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

- Method : The reactions were carried out using different catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide and L -proline .

- Results : The synthetic applications of the target compounds were illustrated .

- Application : In this study, the FT-IR and FT-Raman spectra of 2-chloro-3-quinolinecarboxaldehyde (2Cl3QC) have been recorded .

- Method : The spectra were recorded in the region 4000-400 and 3500-50 cm (-1), respectively .

- Results : The fundamental modes of vibrational frequencies of 2Cl3QC are assigned .

- Application : 2-Quinolinecarboxaldehyde was used in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions with the lithium, sodium and potassium enolates of acetophenone .

- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .

- Results : The product, 3-(2-quinolyl)-1-phenyl-2-propenone, was successfully synthesized .

Chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs

Spectroscopy of 2-chloro-3-quinolinecarboxaldehyde

Preparation of 3-(2-quinolyl)-1-phenyl-2-propenone

- Application : This compound is used in the synthesis of pyranochromenones and pyranopyranones systems .

- Method : The reactions were carried out using different catalysts .

- Results : The synthetic applications of the target compounds were illustrated .

- Application : 2-Quinolinecarboxaldehyde was used in the preparation of imine-type ligands .

- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .

- Results : The product, imine-type ligands, was successfully synthesized .

- Application : 2-Quinolinecarboxaldehyde was used in the preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water .

- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .

- Results : The product, sugar-quinoline fluorescent sensor, was successfully synthesized .

Synthesis of pyranochromenones and pyranopyranones systems

Preparation of imine-type ligands

Preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water :

- Application : This compound is used in the synthesis of pyranochromenones and pyranopyranones systems .

- Method : The reactions were carried out using different catalysts .

- Results : The synthetic applications of the target compounds were illustrated .

- Application : 2-Quinolinecarboxaldehyde was used in the preparation of imine-type ligands .

- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .

- Results : The product, imine-type ligands, was successfully synthesized .

- Application : 2-Quinolinecarboxaldehyde was used in the preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water .

- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .

- Results : The product, sugar-quinoline fluorescent sensor, was successfully synthesized .

Synthesis of pyranochromenones and pyranopyranones systems

Preparation of imine-type ligands

安全和危害

2-Chloro-3-quinolinecarboxaldehyde may cause serious eye irritation, respiratory irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

(NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZXCDZMISQMMF-WUXMJOGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-quinolinecarboxaldehyde oxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

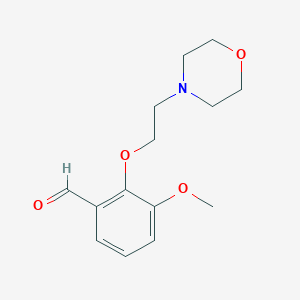

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)

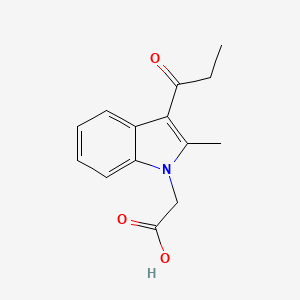

![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)

![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)